molecular formula C20H25N7O4 B10890484 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide

Cat. No.: B10890484
M. Wt: 427.5 g/mol
InChI Key: ZAFZFZVSFUXVTI-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazoles and benzimidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the pyrazole ring, nitration, and subsequent coupling with the benzimidazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .

Scientific Research Applications

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DIMETHYL-1H-PYRAZOLE
  • 1-(2-MORPHOLINOETHYL)-1H-BENZIMIDAZOLE
  • 4-NITRO-1H-PYRAZOLE

Uniqueness

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is unique due to its combination of the pyrazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide

InChI

InChI=1S/C20H25N7O4/c1-14-19(27(29)30)15(2)26(23-14)13-18(28)22-20-21-16-5-3-4-6-17(16)25(20)8-7-24-9-11-31-12-10-24/h3-6H,7-13H2,1-2H3,(H,21,22,28)

InChI Key

ZAFZFZVSFUXVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)C)[N+](=O)[O-]

Origin of Product

United States

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